molecular formula C20H17N5O3S B2535990 3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 897612-51-0

3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2535990
CAS No.: 897612-51-0
M. Wt: 407.45
InChI Key: VPQUNSAWCMUOSJ-UHFFFAOYSA-N
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Description

3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that features a thiazole ring fused with a triazole ring, an o-tolyl group, and a nitrobenzamide moiety

Mechanism of Action

Target of Action

Compounds with thiazole rings have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a key component of the compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with biological targets.

Biochemical Pathways

Thiazoles are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence their bioavailability.

Result of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) , suggesting that they may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sunlight can affect the degradation of similar compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole and triazole rings, followed by their fusion to form the thiazolo[3,2-b][1,2,4]triazole core. The o-tolyl group is then introduced via electrophilic aromatic substitution. Finally, the nitrobenzamide moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide.

    3-nitro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.

Uniqueness

The uniqueness of 3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-13-5-2-3-8-17(13)18-22-20-24(23-18)16(12-29-20)9-10-21-19(26)14-6-4-7-15(11-14)25(27)28/h2-8,11-12H,9-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQUNSAWCMUOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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